N-Acetylglycylglycylglycine: Molecular Weight, Exact Mass, and Advanced Analytical Applications
N-Acetylglycylglycylglycine: Molecular Weight, Exact Mass, and Advanced Analytical Applications
Executive Summary
N-acetylglycylglycylglycine, commonly referred to as N-acetyltriglycine, is a synthetic tripeptide derivative that plays a foundational role in analytical chemistry, radiation kinetics, and drug development. By capping the N-terminus of a triglycine backbone with an acetyl group, researchers create a highly stable, achiral model peptide. This whitepaper provides an in-depth technical analysis of N-acetyltriglycine, detailing its exact mass metrics for high-resolution mass spectrometry (HRMS), its structural mechanics, and its validated experimental applications across multidisciplinary scientific domains.
Physicochemical Profiling & Mass Spectrometry Metrics
Accurate mass determination is the cornerstone of modern molecular characterization. For N-acetyltriglycine, distinguishing between its average molecular weight and its monoisotopic exact mass is critical for HRMS calibration and isotopic envelope analysis[1].
The monoisotopic exact mass is calculated using the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O ). With the molecular formula C8H13N3O5 , the exact mass calculation yields 231.0855 Da . During positive ion mode electrospray ionization (ESI+), the addition of a proton ( 1H+ , 1.0073 Da) results in a theoretical precursor ion [M+H]+ at m/z 232.0928 .
Table 1: Core Physicochemical Properties of N-Acetylglycylglycylglycine
| Property | Value | Analytical Significance |
| IUPAC Name | 2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid | Standardized nomenclature for structural databases[1]. |
| Molecular Formula | C8H13N3O5 | Defines elemental composition[2]. |
| Average Molecular Weight | 231.21 g/mol | Used for macroscopic stoichiometric calculations and molarity[2]. |
| Monoisotopic Exact Mass | 231.0855 Da | Critical parameter for TOF and Orbitrap HRMS validation[1]. |
| Stereocenters | Achiral (0/0) | Eliminates stereoisomeric complexity in NMR and chromatography[2]. |
| SMILES String | CC(=O)NCC(=O)NCC(=O)NCC(=O)O | Enables rapid computational modeling and cheminformatics[1]. |
Structural Mechanics: The Autonomy of a Model Tripeptide
The selection of N-acetyltriglycine as a model compound in experimental workflows is driven by specific structural causalities:
-
Absence of Chiral Side Chains: Because glycine is the only amino acid lacking a chiral alpha-carbon, the triglycine backbone presents no steric hindrance. This allows researchers to isolate the chemical reactivity of the peptide bonds themselves without interference from bulky or reactive side chains[2].
-
N-Terminal Acetylation: In biological systems, free N-termini are highly susceptible to degradation by aminopeptidases. Acetylation caps the N-terminus, mimicking eukaryotic post-translational modifications. This confers enzymatic resistance, ensuring the peptide remains intact during prolonged biological assays or complexation reactions[3].
Experimental Workflows & Validated Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating internal controls.
Figure 1. Step-by-step High-Resolution Mass Spectrometry workflow for N-acetyltriglycine.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Characterization
Causality: This workflow uses specific ionization environments and collision energies to cleanly fragment the peptide backbone, allowing for precise sequence validation.
-
Standard Preparation: Dissolve N-acetyltriglycine in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid to reach a final peptide concentration of 1 µg/mL. Validation: The formic acid acts as a proton donor, maximizing [M+H]+ yield. A blank run (solvent only) must precede the sample to rule out carryover.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.
-
Ionization & Isolation: Infuse the sample via ESI at 5 µL/min. Use the quadrupole mass filter to isolate the precursor ion at m/z 232.09.
-
Collision-Induced Dissociation (CID): Apply a Normalized Collision Energy (NCE) of 20-30 eV. Causality: This specific energy threshold is sufficient to induce cleavage at the amide bonds (generating b and y series ions) without causing complete molecular annihilation.
-
Spectral Validation: Analyze the MS/MS spectrum for the sequential loss of glycine residues ( Δm≈57.02 Da), confirming the triglycine sequence.
Protocol B: Pulse Radiolysis for Hydroxyl Radical Kinetics
Causality: Used to determine the reaction rates of transient radicals with peptide linkages, providing foundational data for radiation biology[4].
-
Solution Preparation: Prepare a 2 mM solution of N-acetyltriglycine in ultrapure water.
-
Atmospheric Control (Self-Validation): Saturate the solution with Nitrous Oxide ( N2O ) at 1 atm. Causality: N2O scavenges hydrated electrons ( eaq− ) and converts them into hydroxyl radicals ( OH∙ ). This isolates the OH∙ reaction pathway, preventing competing electron reactions from skewing kinetic data[5].
-
pH Optimization: Adjust the pH to distinct levels (e.g., 3.2, 6.5, and 13.0). Causality: Modifying the protonation state of the C-terminal carboxylate group alters the electron density of the adjacent peptide bonds, directly impacting radical attack rates[5].
-
Irradiation & Detection: Deliver a 2.6 krad electron pulse. Monitor the formation of peptide radicals via transient absorption spectroscopy at 265 nm ( ΔOD265 ) to calculate the specific rate constants[5].
Multidisciplinary Research Applications
Figure 2. Multidisciplinary research applications of the N-acetyltriglycine model peptide.
Radiation Chemistry & Radical Scavenging
N-acetyltriglycine is heavily utilized in physical chemistry to map the degradation pathways of proteins exposed to ionizing radiation. Because it lacks side chains, any observed structural degradation is definitively localized to the peptide backbone. Studies utilizing pulse radiolysis have successfully mapped the specific rates of reactions of transients (like OH∙ ) with the peptide linkages of N-acetyltriglycine across varying pH environments[4],[5].
Immunological Assays & Chemotaxis
In immunology, determining receptor specificity is paramount. Macrophages and neutrophils exhibit strong chemotaxis toward N-formylmethionyl peptides, which mimic bacterial protein signatures. In these assays, N-acetylglycylglycylglycine is deployed as a critical negative control. Because it possesses an acetyl group rather than a formyl group, and lacks the methionine side chain, it is completely inactive in stimulating cell migration. This proves that the biological response is strictly mediated by specific formyl peptide receptors (FPRs) rather than a general reaction to small peptides[3].
Organometallic Chemotherapeutics
In the realm of oncology drug development, N-acetyltriglycine serves as a versatile ligand. It is complexed with heavy metals to synthesize novel organotin(IV) compounds. These N-acetyltriglycine-metal complexes are currently being investigated for their potent cytotoxic properties against human cancer cell lines (such as MCF-7 breast cancer cells). Mechanistic studies suggest that these specific organotin(IV) complexes bypass traditional cell death pathways, instead inducing caspase-independent apoptosis, making them promising candidates for chemotherapy-resistant tumors[6].
References
-
National Center for Biotechnology Information. "N-Acetyltriglycine | C8H13N3O5 | CID 14252395". PubChem Database. URL: [Link]
-
Global Substance Registration System (GSRS). "N-ACETYLTRIGLYCINE". National Institutes of Health (NIH). URL: [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences (PNAS), 72(3), 1059-1062. URL: [Link]
-
Rao, P. S., & Hayon, E. (1975). "Reaction of hydroxyl radicals with oligopeptides in aqueous solutions. A pulse radiolysis study." The Journal of Physical Chemistry, 79(2), 109-115. URL: [Link]
-
National Institute of Standards and Technology (NIST). "Selected specific rates of reactions of transients from water in aqueous solution." NIST Technical Series Publications. URL: [Link]
-
Erfan, A., et al. (2023). "Organotin(IV) Complexes as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy: A Narrative Review." ResearchGate. URL: [Link]
